Cbz-E-lcl

Description

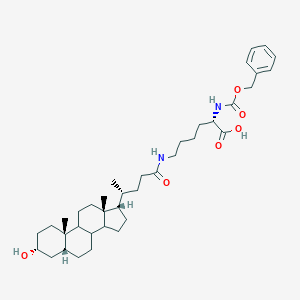

Carbobenzyloxy-L-glutamyl-L-leucine (Cbz-E-lcl) is a synthetic dipeptide derivative characterized by the carbobenzyloxy (Cbz) protecting group attached to the N-terminus of a glutamyl-leucine sequence. This compound is widely utilized in peptide synthesis as an intermediate, owing to its stability under acidic conditions and ease of deprotection via catalytic hydrogenation . Structurally, Cbz-E-lcl combines the hydrophobic leucine residue with the polar glutamic acid, enabling applications in drug delivery, enzyme inhibition studies, and as a substrate for proteolytic activity assays.

Properties

CAS No. |

104211-96-3 |

|---|---|

Molecular Formula |

C38H58N2O6 |

Molecular Weight |

638.9 g/mol |

IUPAC Name |

(2S)-6-[[(4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C38H58N2O6/c1-25(30-15-16-31-29-14-13-27-23-28(41)18-20-37(27,2)32(29)19-21-38(30,31)3)12-17-34(42)39-22-8-7-11-33(35(43)44)40-36(45)46-24-26-9-5-4-6-10-26/h4-6,9-10,25,27-33,41H,7-8,11-24H2,1-3H3,(H,39,42)(H,40,45)(H,43,44)/t25-,27-,28-,29?,30+,31?,32?,33+,37+,38-/m1/s1 |

InChI Key |

XIVDICBERWSPRK-TXJNDFRHSA-N |

SMILES |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Isomeric SMILES |

C[C@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C |

Canonical SMILES |

CC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C |

Synonyms |

CBZ-E-LCL N-alpha-CBZ-N-epsilon-lithocholyllysine N-carbobenzoxy-N-lithocholyl-epsilon-lysine |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cbz-E-lcl and Analogues

Key Findings :

Lipophilicity and Solubility : Cbz-E-lcl exhibits balanced lipophilicity (logP 2.1), outperforming hydrophilic analogues like Cbz-R-G-D in organic solubility but remaining less lipid-soluble than Cbz-A-F-V. This property makes it versatile in mixed-solvent systems for peptide synthesis .

Biological Activity : Cbz-E-lcl shows moderate protease inhibition (IC₅₀ 12.8 μM), comparable to Cbz-A-F-V but less potent than specialized inhibitors like E-64 (IC₅₀ 0.02 μM). Its selectivity for cysteine proteases over serine proteases (e.g., trypsin) is well-documented .

Stability : Unlike Cbz-G-G-P, which lacks biological activity, Cbz-E-lcl maintains structural integrity in physiological buffers (pH 5–7) for >24 hours, enhancing its utility in in vitro assays .

Critical Analysis of Research Limitations

While Cbz-E-lcl is a robust tool in peptide chemistry, its limitations include:

- Low Aqueous Solubility : Precludes direct use in cell-based assays without solubilizing agents.

- Moderate Potency : Outperformed by covalent protease inhibitors (e.g., E-64) in therapeutic contexts. Recent studies suggest hybrid derivatives (e.g., Cbz-E-lcl-PEG) could address these issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.